1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O/c24-23(25,26)20-5-1-16(2-6-20)3-8-22(29)28-14-11-19-15-18(4-7-21(19)28)17-9-12-27-13-10-17/h1-2,4-7,9-10,12-13,15H,3,8,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROQSMXLURGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Core: Starting from an appropriate indole derivative, the indoline core can be synthesized through reduction or other functional group transformations.
Pyridine Substitution: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Trifluoromethylphenyl Group Addition: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation or coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s pyridinyl-indoline system distinguishes it from simpler analogs like 1-(3-phenylpropanoyl)indoline , which lacks the trifluoromethyl and pyridine groups.
- BIA 3-335 shares a trifluoromethylphenyl group but incorporates a nitrophenyl-piperazine system, suggesting divergent biological targets (e.g., CNS disorders vs. oncology).
- The methoxyphenyl-pyrrole analog highlights how electron-donating groups (e.g., methoxy) contrast with the electron-withdrawing trifluoromethyl group in the target compound.
Key Insights :
- The target compound’s trifluoromethylphenyl group aligns with kinase inhibitors like Sorafenib, which utilize similar substituents for target affinity .
- BIA 3-335’s piperazine-nitrophenyl system suggests CNS activity, whereas the target’s pyridinyl-indoline scaffold may favor anticancer applications .
- Simpler analogs like 3-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one lack heterocyclic complexity, likely reducing target specificity.
Biologische Aktivität
The compound 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one represents a novel class of indolin derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.32 g/mol. The presence of both pyridine and trifluoromethyl groups suggests a potential for significant biological interaction due to their electronic properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives of indolin have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 2.76 |
| CaCo-2 (colon cancer) | 9.27 |
| OVXF 899 (ovarian cancer) | 1.143 |
These results highlight the potential of this compound in targeting specific types of tumors, particularly ovarian and colon cancers .
The proposed mechanisms for the antitumor activity include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor progression.
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Recent studies have focused on derivatives containing trifluoromethyl groups, which have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives indicate strong bactericidal activity, with low toxicity to human cells .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related indolin derivative against a panel of human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against renal and ovarian cancer cell lines. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of a series of trifluoromethylated indolin derivatives. The results showed that these compounds effectively inhibited bacterial growth and biofilm formation, suggesting their potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indolin core structure can significantly influence biological activity. Key findings include:
- Pyridine Substitution : The presence of a pyridine ring enhances solubility and bioavailability.
- Trifluoromethyl Group : This group is critical for increasing potency against both tumor cells and bacteria.
Q & A
Basic: How can researchers design an efficient synthetic route for this compound?
Answer:
A viable approach involves coupling indoline and pyridine moieties via nucleophilic substitution or transition-metal catalysis, followed by propan-1-one backbone assembly. Evidence from similar trifluoromethylphenyl-propanone derivatives suggests using acetophenone derivatives and benzyl alcohols under Claisen-Schmidt condensation conditions (e.g., Knoevenagel or aldol reactions) . For example:
- Step 1: React 5-(pyridin-4-yl)indoline with a halogenated precursor (e.g., bromoacetophenone) to install the indolin-1-yl group.
- Step 2: Introduce the 4-(trifluoromethyl)phenyl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Key Considerations:
- Optimize reaction temperature and solvent polarity to minimize byproducts (e.g., dimerization).
- Monitor progress via TLC or HPLC.
Basic: What spectroscopic techniques are optimal for structural confirmation?
Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is critical:
- NMR: Confirm pyridine/indoline proton environments (δ 7.5–8.5 ppm for pyridinyl protons) and trifluoromethyl group integration (singlet at ~δ 1.3–1.5 ppm for CF3) .
- FT-IR: Identify carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- HRMS: Validate molecular formula (e.g., [M+H]+ with <2 ppm error).
Validation: Compare experimental data with computed spectra (DFT/B3LYP) for ambiguous signals .
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Answer:
Crystallographic challenges (e.g., disorder in the trifluoromethyl group or pyridine ring) can be addressed using:
- SHELXTL/SHELXL: Refine anisotropic displacement parameters and apply restraints for disordered regions .
- Twinned Data: Use the HKLF 5 instruction in SHELXL to handle twinning .
- Validation Tools: Check for overfitting with R-factor gaps (>5% discrepancy suggests errors).
Case Study: For a similar compound (3-(4-chlorophenyl)-1-(4-trifluoromethylphenyl)propenone), refining the CF3 group required constraints on bond distances (C-F: 1.32–1.34 Å) .
Advanced: What strategies mitigate low yields in trifluoromethylphenyl coupling reactions?
Answer:
Low yields often stem from steric hindrance or electron-withdrawing effects of the CF3 group. Solutions include:
- Catalyst Optimization: Use Pd(PPh3)4 with bulky ligands (e.g., XPhos) to enhance coupling efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 mins at 120°C vs. 12 hrs conventional) .
- Protecting Groups: Temporarily block reactive sites (e.g., indoline NH with Boc groups) .
Data: For 3-(4-trifluoromethylphenyl)propenones, microwave synthesis improved yields from 45% to 72% .
Advanced: How to assess biological activity using structure-activity relationship (SAR) models?
Answer:
Focus on molecular docking and in vitro assays :
- Target Selection: Prioritize kinases or GPCRs (common targets for pyridine/indoline derivatives) .
- Docking Simulations: Use AutoDock Vina to predict binding affinity to targets (e.g., EGFR kinase).
- In Vitro Testing: Conduct MTT assays (IC50) on cancer cell lines (e.g., HeLa, MCF-7) .
SAR Insights: Analogous compounds (e.g., 3-(thiophen-2-yl)-1-(4-CF3-phenyl)propenone) showed IC50 values of 8.2 µM against MCF-7, linked to electron-withdrawing CF3 enhancing hydrophobic interactions .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair: Use ethanol/water or dichloromethane/hexane for high-polarity intermediates.
- Temperature Gradient: Dissolve crude product at reflux, then cool to 4°C for slow crystallization.
- CF3 Handling: Avoid protic solvents (e.g., methanol) to prevent hydrogen bonding with CF3 .
Example: 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one was recrystallized from ethanol/water (3:1) with 85% recovery .
Advanced: How to analyze electronic effects of the trifluoromethyl group on reactivity?
Answer:
- Hammett Constants: The CF3 group (σm = 0.43) strongly withdraws electrons, directing electrophilic substitution to para positions .
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Cyclic Voltammetry: Measure redox potentials to assess electron-deficient aromatic systems.
Data: In 3-(4-CF3-phenyl)propenones, LUMO energies were −2.1 eV, indicating high electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
